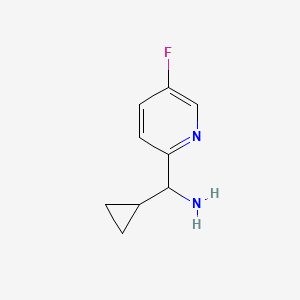
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a cyclopropyl group, a fluorinated pyridine ring, and a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 5-position using appropriate fluorinating agents.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Methylamine Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring and cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other biomolecules.
類似化合物との比較
Similar Compounds
- (1S)Cyclopropyl(6-fluoro(2-pyridyl))methylamine
- (1S)Cyclopropyl(5-fluoro-6-methyl(2-pyridyl))methylamine
Uniqueness
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2 |
InChIキー |
HECWTXZEVURLRJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=NC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


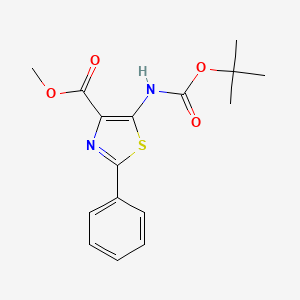
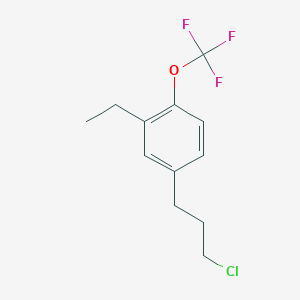
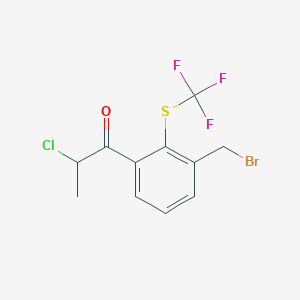
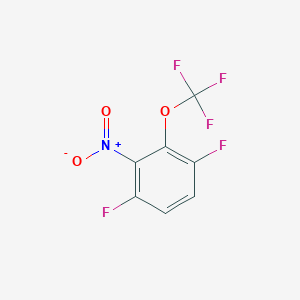
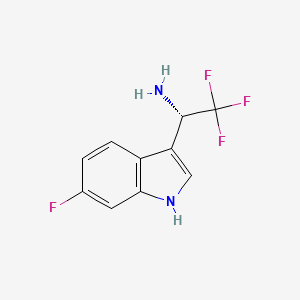
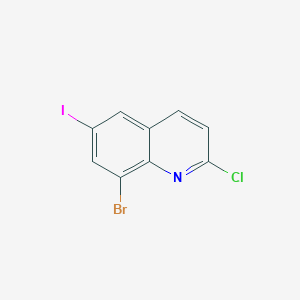
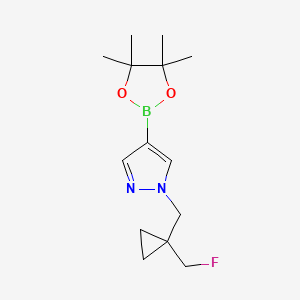
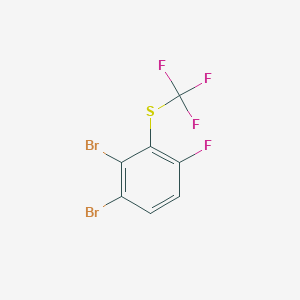

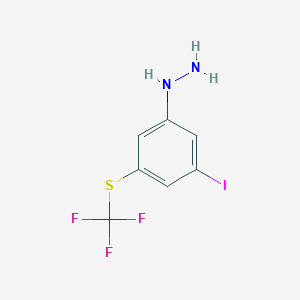
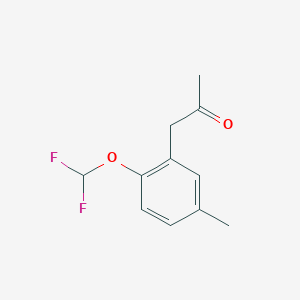
![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)
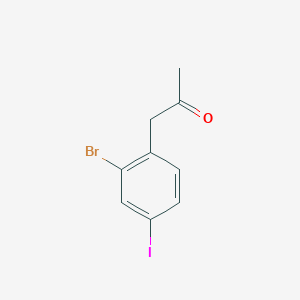
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)
